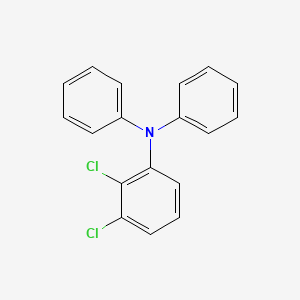
2,3-dichloro-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-N,N-diphenylaniline is an organic compound with the molecular formula C18H13Cl2N It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 3 positions of the benzene ring, and two phenyl groups are attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N,N-diphenylaniline typically involves the reaction of 2,3-dichloroaniline with diphenylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. For example, 2,3-dichloroaniline can be reacted with diphenylamine in the presence of tris(dibenzylideneacetone)dipalladium, dicyclohexylphosphino-2’,6’-dimethoxybiphenyl, and potassium phosphate in a tetrahydrofuran/water mixture at 85°C for 12 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
化学反応の分析
Types of Reactions
2,3-Dichloro-N,N-diphenylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, phosphine ligands, and bases such as potassium phosphate. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
2,3-Dichloro-N,N-diphenylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-dichloro-N,N-diphenylaniline involves its interaction with specific molecular targets. The chlorine atoms and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N,N-diphenylaniline
- 2,5-Dichloro-N,N-diphenylaniline
- 2,6-Dichloro-N,N-diphenylaniline
Uniqueness
2,3-Dichloro-N,N-diphenylaniline is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. This positioning can affect the compound’s ability to participate in certain reactions and form specific products, making it distinct from its isomers .
特性
分子式 |
C18H13Cl2N |
|---|---|
分子量 |
314.2 g/mol |
IUPAC名 |
2,3-dichloro-N,N-diphenylaniline |
InChI |
InChI=1S/C18H13Cl2N/c19-16-12-7-13-17(18(16)20)21(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
InChIキー |
HPOIRFBQDDFCQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


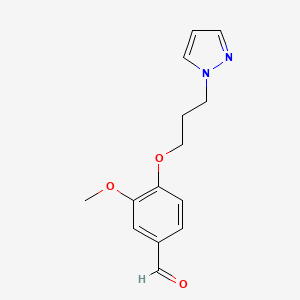
![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)


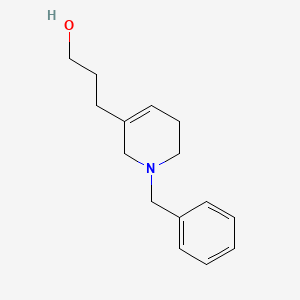
![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
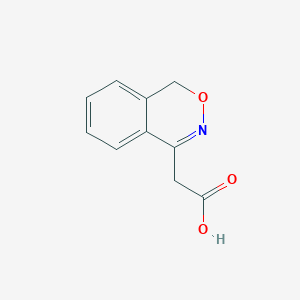
![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)
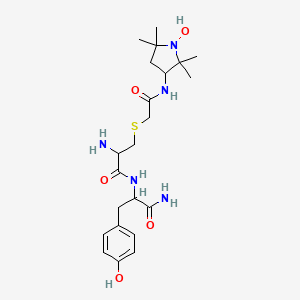
![1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione](/img/structure/B12295130.png)
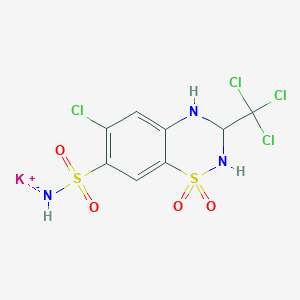
![7'-(2-fluoropyridin-3-yl)-3'-[2-(3-methyloxetan-3-yl)ethynyl]spiro[5H-1,3-oxazole-4,5'-chromeno[2,3-b]pyridine]-2-amine](/img/structure/B12295135.png)

